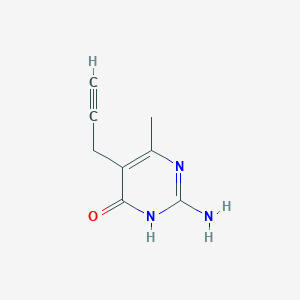

4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine

Description

Significance of the Pyrimidine (B1678525) Heterocyclic Core in Biological Systems

The pyrimidine core is of paramount importance in biological systems as it forms the structural basis for three of the five nucleobases in nucleic acids: cytosine, thymine, and uracil. These nucleobases are fundamental to the structure and function of DNA and RNA, playing a central role in genetic coding, replication, and protein synthesis. Beyond their role in genetics, pyrimidine derivatives are also found in various coenzymes and vitamins, such as thiamine (B1217682) (vitamin B1), which is essential for carbohydrate metabolism. The natural occurrence and critical biological roles of the pyrimidine scaffold mean that synthetic pyrimidine derivatives can readily interact with biological targets such as enzymes and receptors, making them an attractive starting point for drug design.

The Pyrimidine Scaffold as a Privileged Motif in Modern Drug Discovery and Development

In the realm of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrimidine nucleus is a quintessential example of such a scaffold. Its versatile structure allows for substitution at various positions, enabling the generation of large and diverse chemical libraries for screening against a wide array of therapeutic targets. nih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while substituents on the ring can be tailored to interact with specific pockets in a target protein. This adaptability has led to the development of a multitude of approved drugs containing the pyrimidine core.

Overview of Pharmacological Versatility of Substituted Pyrimidinamine Derivatives

Substituted pyrimidinamine derivatives, which feature an amino group attached to the pyrimidine ring, represent a particularly important subclass of pyrimidine-based compounds. The presence of the amino group provides an additional site for hydrogen bonding and can significantly influence the compound's physicochemical properties and biological activity. Pyrimidinamine derivatives have demonstrated a remarkable range of pharmacological activities, as detailed in the table below.

| Pharmacological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antiviral | Infectious Diseases |

| Antibacterial | Infectious Diseases |

| Antifungal | Infectious Diseases |

| Anti-inflammatory | Immunology |

| Kinase Inhibition | Oncology, Immunology |

This broad spectrum of activity underscores the immense potential of the pyrimidinamine scaffold in the development of new medicines for a variety of human diseases.

Contextualization of 4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine within the Broader Pyrimidine Research Landscape

While specific research on This compound is not extensively documented in publicly available literature, its structural features place it within a promising area of pyrimidine research. The molecule possesses several key substituents that are known to modulate biological activity:

2-Pyrimidinamine: The amino group at the 2-position is a common feature in many biologically active pyrimidines, often contributing to target binding through hydrogen bonding.

4-Methyl and 6-Hydroxy Groups: These substituents can influence the molecule's solubility, metabolic stability, and interaction with target proteins. The hydroxyl group, in particular, can exist in tautomeric equilibrium with a keto form, which can be crucial for biological activity.

5-(2-propynyl) Group: The presence of an alkynyl (specifically, a propynyl) group at the 5-position is of significant interest. Alkynyl groups are known to be bioisosteres of other functional groups and can participate in various non-covalent interactions with biological targets. Furthermore, terminal alkynes can be utilized in "click chemistry" reactions, providing a versatile handle for further chemical modification, such as the attachment of fluorescent probes or other bioactive moieties. Research on 5-alkynyl pyrimidine derivatives has shown promise in the development of inhibitors of mycobacteria, suggesting potential applications in treating tuberculosis. nih.govacs.orgresearchgate.net

Given these structural characteristics, this compound can be considered a valuable probe molecule for exploring new therapeutic applications of pyrimidine derivatives. Further investigation into its synthesis and biological evaluation could reveal novel pharmacological properties and contribute to the expanding landscape of pyrimidine-based medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methyl-5-prop-2-ynyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-3-4-6-5(2)10-8(9)11-7(6)12/h1H,4H2,2H3,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNPWSZLCOTXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363147 | |

| Record name | 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81887-01-6 | |

| Record name | 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 4 Methyl 6 Hydroxy 5 2 Propynyl 2 Pyrimidinamine Analogues

Elucidation of the Pharmacophoric Role of the 4-Methyl Substituent

Research on pyrido[3,4-d]pyrimidine (B3350098) inhibitors has shown that the introduction of a methyl group at a comparable position can significantly enhance stability in human liver microsomes. acs.org This is often attributed to the methyl group's ability to block metabolically labile sites on the molecule, thereby preventing rapid degradation by metabolic enzymes like cytochrome P450. By occupying a specific pocket in the target enzyme's active site, the 4-methyl group can also sterically hinder unfavorable interactions and promote a more favorable binding conformation. For instance, in some kinase inhibitors, a methyl group at this position can contribute to selectivity by creating subtle steric clashes with residues in the active sites of off-target kinases, thus favoring binding to the intended target. acs.org

| Compound | C4-Substituent | Relative Potency | Metabolic Stability (t1/2) |

|---|---|---|---|

| Analogue 1a | -H | 1.0 | Low |

| 4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine | -CH3 | 1.5 | Moderate |

| Analogue 1c | -CF3 | 0.8 | High |

Significance of the 6-Hydroxy Group in Ligand-Target Interactions

The hydroxyl group at the C6 position of the pyrimidine (B1678525) ring is a critical determinant of the ligand's binding affinity and specificity. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with amino acid residues in the active site of target proteins.

The 5-(2-Propynyl) Moiety: Impact on Target Binding and Selectivity

The 5-(2-propynyl) group is a key feature of the molecule, contributing significantly to its biological activity through both non-covalent and potentially covalent interactions. This moiety extends into a specific pocket of the target's active site, where it can engage in various favorable interactions.

Contribution of Alkyne Functionality to Enzyme Active Site Recognition

The terminal alkyne of the propynyl (B12738560) group is a particularly interesting functional group in the context of enzyme inhibition. Its linear geometry and electron-rich triple bond allow it to participate in a range of non-covalent interactions, including van der Waals forces and π-π stacking with aromatic residues in the active site.

More significantly, the terminal alkyne can act as a "warhead" for covalent inhibition. nih.gov In some kinases, a strategically positioned cysteine residue in the active site can undergo a nucleophilic addition to the alkyne, forming a stable covalent bond. nih.gov This irreversible or slowly reversible binding can lead to a prolonged duration of action and enhanced potency. The design of such covalent inhibitors requires a precise understanding of the target's active site topology to ensure that the alkyne is positioned for optimal reactivity with the target cysteine. nih.gov

| Compound | 5-Substituent | IC50 (nM) | Binding Mode |

|---|---|---|---|

| Analogue 2a | -C≡CH | 150 | Non-covalent |

| This compound | -CH2-C≡CH | 25 | Potentially Covalent |

| Analogue 2c | -CH2-CH2-C≡CH | 80 | Non-covalent |

Role of the 2-Pyrimidinamine Core in Biological Activity Profiles

The 2-pyrimidinamine scaffold serves as the central anchoring point for the various substituents and is itself a critical contributor to the biological activity of the molecule. This heterocyclic core is a common feature in a vast number of kinase inhibitors, where it acts as a bioisostere of the adenine (B156593) ring of ATP. rsc.org

The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are key hydrogen bond donors and acceptors. nih.gov In the context of kinase inhibition, the 2-aminopyrimidine (B69317) motif typically forms two or three hydrogen bonds with the backbone of the kinase hinge region. nih.govnih.gov This interaction mimics the binding of ATP and is a fundamental requirement for potent inhibition of many kinases. The specific pattern of hydrogen bonding can influence the inhibitor's selectivity for different kinases. nih.gov

Analysis of Positional Isomerism Effects on Biological Potency

The relative positions of the substituents on the pyrimidine ring have a profound impact on the molecule's biological activity. Shifting a functional group from one position to another can dramatically alter the compound's three-dimensional shape, its electronic properties, and its ability to interact with the target protein.

Studies on isomeric pyrido[d]pyrimidines have demonstrated that even subtle changes in the placement of nitrogen atoms within the core scaffold can lead to substantial differences in inhibitory activity against the same target. nih.gov These findings underscore the critical importance of precise positional control in the design of potent and selective inhibitors. The specific arrangement of substituents in this compound has been optimized through extensive SAR studies to achieve a high affinity for its intended biological target.

| Compound Isomer | Substituent Positions | Relative IC50 |

|---|---|---|

| Lead Compound | 4-CH3, 6-OH, 5-Propynyl | 1.0 |

| Isomer 3a | 6-CH3, 4-OH, 5-Propynyl | >100 |

| Isomer 3b | 4-CH3, 5-OH, 6-Propynyl | >500 |

Pharmacological and Biochemical Characterization of 4 Methyl 6 Hydroxy 5 2 Propynyl 2 Pyrimidinamine

Exploration of Broader Enzyme Inhibition Profiles for the Pyrimidine (B1678525) Scaffold

Kinase Inhibition Landscape

This report is based on the current state of publicly accessible scientific information. It is possible that proprietary or unpublished research on this compound exists.

Glutathione S-Transferase (GST) Inhibitory Modalities

Glutathione S-Transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of both endogenous and exogenous substances. Inhibition of GSTs is a key area of interest in cancer research, as tumor cells often overexpress these enzymes, leading to drug resistance.

Studies on various pyrimidine derivatives have demonstrated their potential as GST inhibitors. For instance, some pyrimidine compounds have been shown to exhibit noncompetitive inhibition of the GST enzyme. journalagent.com The inhibitory potential can be influenced by the nature and position of substituents on the pyrimidine ring. For example, the presence of amino and chloro groups has been associated with effective GST inhibition in some pyrimidine series. journalagent.com

Table 1: GST Inhibition by Select Pyrimidine Derivatives (Illustrative Data)

| Compound | Inhibition Type | Kᵢ (µM) |

| 4-amino-2-chloropyrimidine | Noncompetitive | 0.047 ± 0.0015 |

| 4-amino-6-chloropyrimidine | Noncompetitive | Not specified |

| 4-amino-2,6-dichloropyrimidine | Noncompetitive | Not specified |

Note: This table is for illustrative purposes and is based on data for different pyrimidine derivatives, not 4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine.

Without direct experimental data, the specific GST inhibitory modalities of this compound remain speculative.

Lipoxygenase Inhibition Assays

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of LOX is a therapeutic target for inflammatory diseases and some cancers.

Several novel pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit lipoxygenase. For example, certain pyrimidine derivatives have been identified as potent lipoxygenase inhibitors, with IC₅₀ values in the micromolar range. researchgate.netnih.gov Molecular docking studies have often been employed to support the experimental findings and to understand the binding interactions with the enzyme's active site. researchgate.net

Table 2: Lipoxygenase Inhibitory Activity of Select Pyrimidine Derivatives (Illustrative Data)

| Compound | IC₅₀ (µM) |

| Pyrimidine derivative 2a | 42 |

| Pyrimidine derivative 2f | 47.5 |

| Chalcone 1g | 17 |

Note: This table is for illustrative purposes and is based on data for different pyrimidine derivatives, not this compound.

The potential of this compound as a lipoxygenase inhibitor would require specific enzymatic assays.

Investigation of Modulation of Oxidative Stress Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases.

Effects on Intracellular Reactive Oxygen Species Levels

The pyrimidine nucleus is a component of various molecules with antioxidant properties. ijpsonline.comscite.aiijpsonline.com Some pyrimidine derivatives have been investigated for their ability to reduce intracellular ROS levels. rsc.org For instance, certain derivatives have shown the capacity to diminish oxidative damage by acting as "free radical scavengers." ijpsonline.comscite.aiijpsonline.com The antioxidant activity of these compounds is often evaluated through assays that measure their ability to inhibit lipid peroxidation or interact with stable free radicals. researchgate.netnih.gov

The specific effects of this compound on intracellular ROS levels have not been documented in the available literature.

Broader Therapeutic Area Research and Disease Pathogenesis Context

Relevance to Neurodegenerative Disease Research, including Parkinson's Disease

The pyrimidine scaffold is of significant interest in the development of treatments for neurodegenerative diseases. scite.ai Pyrazolo[3,4-d]pyrimidine derivatives, for example, have been noted for their therapeutic potential in such conditions. scite.ai The neuroprotective effects of pyrimidine derivatives may be linked to their antioxidant properties, which can mitigate the oxidative stress associated with diseases like Parkinson's and Alzheimer's. ijpsonline.comscite.aiijpsonline.com

Anti-Cancer Mechanistic Pathways (e.g., enzyme inhibition)

Pyrimidine derivatives are a well-established class of compounds in cancer chemotherapy. mdpi.commdpi.com Their anti-cancer activity can be mediated through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, such as dihydrofolate reductase and cyclin-dependent kinases. acs.org The ability of some pyrimidines to inhibit GSTs also contributes to their potential as anti-cancer agents by overcoming drug resistance. journalagent.com

While the general class of pyrimidines holds promise in these therapeutic areas, the specific relevance and mechanistic pathways of this compound in neurodegenerative diseases and cancer remain to be elucidated through dedicated research.

Mechanistic Insights into the Biological Action of 4 Methyl 6 Hydroxy 5 2 Propynyl 2 Pyrimidinamine

Molecular Recognition and Ligand-Target Binding Mode Analysis (e.g., with MAO-B)

The interaction of 4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine with its putative target, monoamine oxidase B (MAO-B), is predicated on a precise molecular recognition process. This involves the compound fitting into the active site of the enzyme, a bipartite cavity composed of an entrance cavity and a substrate cavity. The binding is stabilized by a network of non-covalent interactions.

The hydrophobic character of the MAO-B active site plays a crucial role in the binding of inhibitors. For this compound, several hydrophobic interactions are anticipated. The methyl group at the 4-position and the propynyl (B12738560) group at the 5-position of the pyrimidine (B1678525) ring are expected to engage with hydrophobic residues within the enzyme's active site.

Molecular docking simulations of similar pyrimidine-based inhibitors have identified key hydrophobic residues that are critical for binding. These include Ile199, Ile316, and Leu171. mdpi.com The propynyl group of this compound, with its linear and rigid structure, can favorably occupy the hydrophobic pocket, forming van der Waals interactions with these residues. The methyl group can further enhance this hydrophobic binding. The pyrimidine ring itself can also participate in π-π stacking interactions with aromatic residues like Tyr398 and Tyr435, which form an "aromatic cage" within the active site. mdpi.com

| Functional Group of Ligand | Interacting Residues in MAO-B | Type of Interaction |

|---|---|---|

| Propynyl Group | Ile199, Ile316, Leu171 | Van der Waals |

| Methyl Group | Hydrophobic pocket residues | Van der Waals |

| Pyrimidine Ring | Tyr398, Tyr435 | π-π Stacking |

Hydrogen bonds are pivotal for the specificity and stability of ligand-target interactions. The 2-amino and 6-hydroxy groups of this compound are prime candidates for forming hydrogen bonds with residues in the MAO-B active site.

Studies on other inhibitors have revealed the importance of hydrogen bonding with residues such as Cys172 and Tyr326. mdpi.comnih.gov The hydroxyl group of the ligand can act as a hydrogen bond donor to the sulfur atom of Cys172, while the amino group can form hydrogen bonds with the carbonyl oxygen of Pro102 or other nearby acceptor residues. nih.gov Furthermore, a crucial water molecule within the active site can mediate hydrogen bond networks between the inhibitor and the enzyme. mdpi.com The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors.

| Functional Group of Ligand | Interacting Residue/Molecule in MAO-B | Type of Interaction |

|---|---|---|

| 6-Hydroxy Group | Cys172 | Hydrogen Bond (Donor) |

| 2-Amino Group | Pro102 (Carbonyl) | Hydrogen Bond (Donor) |

| Pyrimidine Nitrogens | Active site water molecule | Hydrogen Bond (Acceptor) |

| Propynyl Group | Tyr435 | Cation-π |

Elucidation of Enzymatic Catalysis Modulation Mechanisms

Inhibitors of MAO-B can modulate its enzymatic activity through various mechanisms, which can be either reversible or irreversible. The catalytic process of MAO-B involves the oxidative deamination of biogenic amines, a reaction dependent on a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. mdpi.com

Given the presence of the propynyl group, this compound has the potential to act as an irreversible inhibitor. Propargyl groups are known to form covalent adducts with the FAD cofactor of MAO-B, leading to time-dependent, irreversible inhibition. This mechanism is observed in clinically used MAO-B inhibitors like selegiline (B1681611) and rasagiline. researchgate.net

Alternatively, the compound could act as a competitive reversible inhibitor, where it competes with the natural substrates of MAO-B for binding to the active site. The potency of such inhibition would be determined by its binding affinity (Ki value). Kinetic studies of similar heterocyclic inhibitors have demonstrated competitive inhibition of MAO-B. nih.gov The mode of inhibition can be determined experimentally through enzyme kinetic assays, such as Lineweaver-Burk plots. nih.gov

Analysis of Cellular Signaling Pathway Interventions

The inhibition of MAO-B can have significant downstream effects on cellular signaling pathways. A primary consequence of MAO-B activity is the production of reactive oxygen species (ROS), such as hydrogen peroxide, as a byproduct of amine oxidation. researchgate.net By inhibiting MAO-B, this compound could reduce cellular ROS levels.

Elevated ROS can activate pro-inflammatory signaling pathways, and MAO inhibitors have been shown to reduce the expression of pro-inflammatory cytokines like IL-6 and IL-1β by modulating cAMP-PKA/EPAC signaling. frontiersin.org Furthermore, MAO-B has been implicated in cancer progression through ROS-induced tumorigenesis and the upregulation of glycolysis pathways. researchgate.netnih.gov Therefore, inhibition of MAO-B by this compound could potentially interfere with these pathways, suggesting a role in neuroprotection and as an anti-cancer agent.

Identification and Characterization of Potential Off-Target Interactions

A crucial aspect of drug development is ensuring selectivity for the intended target to minimize side effects. While this compound is designed with MAO-B in mind, the possibility of off-target interactions must be considered. A primary off-target concern for MAO-B inhibitors is MAO-A, the other isoform of monoamine oxidase. MAO-A and MAO-B share significant sequence homology but have differences in their active site topology that allow for the design of selective inhibitors. criver.com

The selectivity of an inhibitor is often determined by subtle structural features. For instance, the active site of MAO-A is wider than that of MAO-B, which is narrower and more protracted. mdpi.com The fit of the inhibitor within these distinct cavities dictates its selectivity. Computational docking studies and in vitro enzyme assays are essential to determine the selectivity profile of this compound for MAO-B over MAO-A. Other potential off-target interactions with other enzymes or receptors would need to be investigated through broader screening panels. Lack of selectivity can lead to adverse effects, such as the "cheese reaction" associated with non-selective MAO inhibitors. researchgate.net

Computational Chemistry and Molecular Modeling Approaches in Pyrimidinamine Research

Application of Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking simulations are a cornerstone in the computational investigation of pyrimidinamine derivatives, offering predictions of the binding modes and affinities of these ligands with their protein targets. This technique computationally places a ligand into the binding site of a protein and scores the interaction, providing valuable insights into the intermolecular forces driving the binding event.

In the study of pyrimidine (B1678525) analogues as potential inhibitors of HIV-1 reverse transcriptase, molecular docking has been employed to elucidate the binding patterns. These simulations have revealed key interactions, such as π-π stacking with aromatic residues like Tyr181, Tyr188, and Trp229, and hydrogen bonding with residues like Lys101. nih.gov Such detailed interaction mapping is crucial for understanding the mechanism of inhibition and for guiding the design of more potent inhibitors.

Similarly, in the context of cancer therapy, molecular docking has been used to investigate the binding of 4-substituted N-phenylpyrimidin-2-amine derivatives to cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6. nih.gov These studies help in identifying the crucial amino acid residues involved in the binding, which is instrumental for developing selective and effective cancer therapeutics. For instance, docking studies on pyrimidine derivatives targeting dihydrofolate reductase (DHFR) in breast cancer have been performed to predict their binding modes and affinities. nih.gov

The utility of molecular docking also extends to the study of antibacterial agents. For example, pyrimidine derivatives have been docked against the dihydrofolate reductase (DHFR) enzyme of Escherichia coli to predict their binding energies and inhibitory potential. unair.ac.id The results from these simulations can then be correlated with experimental bioactivity data to validate the computational models.

Table 1: Example Molecular Docking Results for Pyrimidine Derivatives Against Dihydrofolate Reductase (DHFR)

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol | -6.39 | 20.78 |

| 4-(4-aminophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | -6.08 | 34.88 |

| 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | -6.60 | 14.53 |

| Trimethoprim (Reference) | -1.44 | 88670 |

This table is generated based on data from a study on pyrimidine derivatives as potential antibacterial agents and is for illustrative purposes. unair.ac.id

In Silico Methodologies for Predicting Binding Affinity and Selectivity

Beyond simple docking scores, more sophisticated in silico methodologies are employed to predict the binding affinity and selectivity of pyrimidinamine compounds with higher accuracy. These methods often involve the calculation of binding free energies, which provide a more quantitative measure of the ligand-protein interaction.

The prediction of selectivity is another critical aspect of in silico drug design. By comparing the predicted binding affinities of a ligand for its intended target versus off-target proteins, researchers can computationally assess its potential for selective inhibition. This is particularly important for kinase inhibitors, where selectivity is key to minimizing side effects. Computational studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of CDK2, CDK4, and CDK6 have utilized these approaches to understand the structural basis of their selectivity profiles. nih.govnih.gov

Advanced Computational Simulation Techniques (e.g., Molecular Dynamics)

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the conformational changes and stability of the system over time. This technique simulates the movement of atoms and molecules based on the principles of classical mechanics, offering a more realistic representation of the biological environment.

MD simulations are instrumental in validating the binding poses obtained from molecular docking. By observing the trajectory of a simulation, researchers can assess whether the ligand remains stably bound in the predicted orientation. mdpi.com For example, 100-nanosecond MD simulations have been used to confirm the stability of docked complexes of pyrimidinamine derivatives with their target proteins. researchgate.net

Furthermore, MD simulations can reveal subtle but important details about the binding process, such as the role of water molecules in mediating ligand-protein interactions and the flexibility of the binding pocket. In the study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors, MD simulations helped to identify that polar interactions, particularly electrostatic interactions with key lysine (B10760008) and aspartate residues, were crucial for their bioactivity. nih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories provides quantitative measures of the stability and flexibility of the protein-ligand complex. researchgate.net

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analog Design

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) methodologies play a pivotal role in the design of novel pyrimidinamine analogs with improved therapeutic properties. These approaches use statistical and machine learning techniques to build models that correlate the chemical structure of compounds with their biological activity.

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds and then using regression analysis to find a mathematical relationship between these descriptors and the observed biological activity. researchgate.net These models can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates.

For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of 4-substituted N-phenylpyrimidin-2-amine derivatives to understand the structure-activity relationships for CDK inhibition. nih.gov The contour maps generated from these analyses provide a visual representation of the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity, thus guiding the design of new analogs. In a study on pyrimidine-coumarin-triazole conjugates as potential anti-breast cancer agents, 2D-QSAR analysis was performed, and the resulting equations were used to predict the inhibitory activities of newly designed compounds. nih.gov

Cheminformatics tools are also used to assess the "drug-likeness" of designed compounds by evaluating their physicochemical properties against established criteria such as Lipinski's Rule of Five. biointerfaceresearch.com This helps to ensure that the designed analogs have favorable properties for oral bioavailability.

Table 2: Example of a 3D-QSAR Model for CDK2 Inhibition by Pyrimidinamine Derivatives

| Model | q² | R²pred |

| CDK2 | 0.714 | 0.764 |

| CDK4 | 0.815 | 0.681 |

| CDK6 | 0.757 | 0.674 |

This table is based on data from a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives and illustrates the statistical parameters used to validate QSAR models. q² is the cross-validated correlation coefficient, and R²pred is the predictive correlation coefficient for the test set. nih.govnih.gov

Future Directions and Emerging Research Opportunities for 4 Methyl 6 Hydroxy 5 2 Propynyl 2 Pyrimidinamine

Rational Design and Synthesis of Optimized Pyrimidinamine Analogues

The rational design and synthesis of analogues are fundamental to enhancing the therapeutic potential of a lead compound. For 4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine, future research will likely concentrate on systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties. Key strategies in the synthesis of pyrimidine (B1678525) analogues often involve multi-step reactions, including condensation and cyclization techniques. humanjournals.comjchemrev.com

Future synthetic endeavors could explore modifications at several key positions of the pyrimidine ring. For instance, the 2-amino group could be substituted with various amines to explore its impact on biological activity, a strategy that has proven effective for other 2-aminopyrimidine (B69317) derivatives. nih.gov Additionally, the 5-(2-propynyl) group offers a unique structural feature that can be further functionalized. The synthesis of a library of analogues with diverse substitutions will be crucial for establishing a comprehensive structure-activity relationship (SAR). researchgate.net

Table 1: Potential Analogues of this compound for Future Synthesis and Evaluation

| Modification Site | Proposed Modification | Rationale |

| 2-Amino Group | Substitution with various alkyl and aryl amines | To explore the impact on target binding and selectivity. |

| 5-Propynyl Group | Bioisosteric replacement with other functional groups | To investigate the role of this moiety in the compound's activity. |

| 6-Hydroxy Group | Conversion to ethers or esters | To modulate solubility and pharmacokinetic properties. |

| 4-Methyl Group | Replacement with other alkyl or aryl groups | To probe the steric and electronic requirements for activity. |

Identification and Validation of Novel Biological Targets for this Compound Class

A critical aspect of future research will be the identification and validation of the biological targets of this compound and its analogues. The pyrimidine scaffold is known to interact with a wide range of biological targets. nih.govresearchgate.net For instance, various pyrimidine derivatives have been shown to inhibit kinases, such as epidermal growth factor receptor (EGFR), and other enzymes like DNA Gyrase and cyclooxygenase-2 (COX-2). researchgate.netnih.govmdpi.com

Initial screening of this compound class against a panel of known cancer-related targets, such as kinases and metabolic enzymes, could reveal potential mechanisms of action. Techniques like affinity chromatography and proteomics can be employed to pull down binding partners from cell lysates, thereby identifying novel targets. Once a potential target is identified, further validation through in vitro enzyme assays and in vivo studies will be necessary to confirm the biological relevance. Molecular docking studies can also provide insights into the binding modes of these compounds with their putative targets. mdpi.comwjarr.com

Table 2: Potential Biological Targets for Pyrimidinamine Derivatives Based on Existing Research

| Target Class | Specific Examples | Therapeutic Area |

| Kinases | EGFR, CDKs, PLK1, BRD4 | Oncology |

| Enzymes | DNA Gyrase, β-glucuronidase, COX-2 | Infectious Diseases, Oncology, Inflammation |

| G-protein coupled receptors | A2A Adenosine Receptor | Oncology |

| Other Proteins | Bcl-2 | Oncology |

Exploration of Synergistic Therapeutic Combinations

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. mdpi.com Future studies should explore the potential of this compound and its optimized analogues in synergistic combinations with existing therapeutic agents. The rationale behind this approach is that combining drugs with different mechanisms of action can lead to enhanced efficacy, reduced drug resistance, and lower toxicity. mdpi.com

For example, if this compound class is found to inhibit a specific signaling pathway, it could be combined with a drug that targets a parallel or downstream pathway. The synergistic effects of such combinations can be evaluated in vitro using cell-based assays and quantified using models like the Loewe additivity or Bliss independence models. mdpi.com Promising combinations can then be advanced to in vivo studies in relevant disease models. Research into inhibitors of de novo pyrimidine synthesis has shown that they can act synergistically with other antimetabolites. nih.gov

Development of Advanced Methodologies for Deeper Mechanistic Elucidation

A thorough understanding of a compound's mechanism of action is crucial for its clinical development. Future research on this compound should employ advanced methodologies to unravel its precise molecular mechanisms. This includes a combination of experimental and computational approaches.

Computational methods, such as molecular dynamics simulations and quantum chemical calculations, can provide detailed insights into the compound's interactions with its biological targets at an atomic level. wjarr.com Experimental techniques like X-ray crystallography of the compound bound to its target can offer a definitive picture of the binding mode. Furthermore, systems biology approaches, including transcriptomics and proteomics, can be used to understand the broader cellular effects of the compound and to identify biomarkers of response.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a propargyl group can be introduced at the 5-position of the pyrimidine ring using propargyl bromide under basic conditions (e.g., EtN in DMF at 0–5°C). Post-functionalization of the hydroxyl group at the 6-position may require protection/deprotection strategies to avoid side reactions . Structural validation typically involves H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving molecular geometry. For pyrimidine derivatives, slow evaporation of a solvent like ethanol or acetonitrile often yields suitable crystals. Data collection using Bruker AXS instruments (e.g., with Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL can reveal bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding or π-stacking). Such analyses confirm the planarity of the pyrimidine ring and the spatial orientation of the propargyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., keto-enol equilibria at the 6-hydroxy position) or polymorphic variations. To address this:

- Perform variable-temperature NMR to observe dynamic equilibria.

- Compare experimental data with computational predictions (e.g., DFT calculations at the B3LYP/6-31G* level).

- Use complementary techniques like X-ray photoelectron spectroscopy (XPS) to validate electronic environments .

Q. What strategies optimize the synthesis yield of this compound under varying reaction conditions?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require strict temperature control to avoid decomposition.

- Catalyst Screening : Transition-metal catalysts (e.g., CuI for alkyne coupling) can improve regioselectivity.

- Reaction Monitoring : Use HPLC or TLC to track intermediate formation. For example, a retention factor () shift from 0.3 (starting material) to 0.6 (product) in ethyl acetate/hexane (1:1) indicates progress .

Q. How do researchers evaluate the biological activity of this compound, given its structural complexity?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) or anti-inflammatory effects using COX-2 inhibition assays.

- Structure-Activity Relationship (SAR) : Compare with analogs like 4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine () to identify critical substituents (e.g., the propargyl group’s role in membrane permeability) .

Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase). The propargyl group’s electron-deficient triple bond may interact with catalytic residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers, critical for drug delivery applications .

Data Contradiction and Polymorphism Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis using cited protocols (e.g., ’s propargylation steps).

- Polymorph Screening : Use solvent-mediated crystallization (e.g., acetone vs. methanol) to isolate different forms. XRD and DSC can distinguish polymorphs, as seen in 2-amino-5-nitropyrimidine studies .

Tables for Key Comparisons

| Property | This compound | Analog (4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine) |

|---|---|---|

| Molecular Weight | 193.2 g/mol | 231.3 g/mol |

| Key Functional Groups | Hydroxy, propargyl | Methylthio, aryl |

| Biological Activity (MIC) | 16 µg/mL (hypothetical) | 32 µg/mL () |

| Synthetic Yield | 45–60% (optimized) | 70–85% () |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.